Cas no 387350-81-4 (4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide)
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
- 3-(Methylsulfonyl)benzylamine hydrochloride
- 4-CHLORO-N-CYCLOPROPYL-N-(4-PIPERIDINYL)BENZENESULPHONAMIDE
- Benzenesulfonamide,4-chloro-N-cyclopropyl-N-4-piperidinyl-
- 1-[3-(Methylsulfonyl)phenyl]methanamine hydrochloride (1:1)
- Benzenemethanamine, 3-(methylsulfonyl)-, hydrochloride (1:1)
- CS-0323298
- 387350-81-4
- 4-chloro-N-cyclopropyl-N-(4-piperidinyl)benzene-sulfonamide
- 4-chloro-N-cyclopropyl-N-(piperidin-4-yl)benzene-1-sulfonamide
- PS-7070
- AKOS015959102
- HMS521H08
- SR-01000385440
- CHEMBL386435
- 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide
- SCHEMBL231306
- Peakdale1_001218
- MFCD01567991
- 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide
- SR-01000385440-1
- BDBM50475854
- FT-0677322
- DA-06248
- 4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide
-
- MDL: MFCD01567991
- Inchi: 1S/C14H19ClN2O2S/c15-11-1-5-14(6-2-11)20(18,19)17(12-3-4-12)13-7-9-16-10-8-13/h1-2,5-6,12-13,16H,3-4,7-10H2
- InChI Key: VPHDHADTKGTAEZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(N(C1CCNCC1)C1CC1)(=O)=O
Computed Properties
- Exact Mass: 221.02786
- Monoisotopic Mass: 314.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 57.8Ų
Experimental Properties
- Melting Point: 248-254°C
- Boiling Point: 408.3°Cat760mmHg
- Flash Point: 200.7°C
- PSA: 60.16
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide Security Information
- HazardClass:IRRITANT
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006959-1g |
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzene-sulfonamide |
387350-81-4 | 91% | 1g |
2291CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006959-5g |
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzene-sulfonamide |
387350-81-4 | 91% | 5g |
7314CNY | 2021-05-07 | |
| Alichem | A019088104-1g |
4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide |
387350-81-4 | 95% | 1g |
$156.80 | 2023-09-02 | |
| TRC | C010440-250mg |
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide |
387350-81-4 | 250mg |
$ 140.00 | 2022-06-06 | ||
| TRC | C010440-500mg |
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide |
387350-81-4 | 500mg |
$ 235.00 | 2022-06-06 | ||
| Chemenu | CM179147-5g |
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzene-sulfonamide |
387350-81-4 | 95% | 5g |
$593 | 2021-08-05 | |
| Fluorochem | 023769-5g |
4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide |
387350-81-4 | 95% | 5g |
£220.00 | 2022-03-01 | |
| Fluorochem | 023769-1g |
4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide |
387350-81-4 | 95% | 1g |
£71.00 | 2022-03-01 | |
| Apollo Scientific | OR7412-250mg |
4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide |
387350-81-4 | 95+% | 250mg |
£15.00 | 2025-02-20 | |
| Chemenu | CM179147-1g |
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzene-sulfonamide |
387350-81-4 | 95% | 1g |
$105 | 2023-02-16 |
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide Suppliers
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide
Introduction to 4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide (CAS No. 387350-81-4)
4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide, with the chemical formula C₁₃H₁₄ClN₂O₂S, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities. The presence of a chloro substituent and a cyclopropyl group in its structure imparts unique chemical properties that make it a valuable candidate for further investigation.
Thecas no387350-81-4 identifier is a crucial reference for researchers and chemists working with this compound, ensuring accurate identification and handling. The molecular structure of 4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide features a benzenesulfonamide core, which is a common scaffold in many pharmacologically active molecules. The4-chloro group enhances the electrophilicity of the molecule, making it more reactive in various chemical reactions, while theN-cyclopropyl moiety contributes to steric hindrance and influences the compound's solubility and bioavailability.
This compound has garnered attention due to its potential applications in the development of novel therapeutic agents. Recent studies have highlighted the4-piperidinyl substituent as a key feature that can modulate the pharmacokinetic properties of sulfonamides. Piperidine derivatives are known for their ability to improve oral bioavailability and metabolic stability, making them attractive for drug design. The combination of these structural elements in 4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide suggests that it may exhibit enhanced efficacy and reduced side effects compared to simpler sulfonamides.
In the context of contemporary pharmaceutical research, sulfonamides continue to be a focus of interest due to their versatility and historical success in treating various infections. The introduction of4-chloro,N-cyclopropyl, and4-piperidinyl groups into the benzenesulfonamide framework represents an innovative approach to modifying these compounds for improved therapeutic outcomes. Researchers are exploring its potential as an intermediate in synthesizing more complex molecules with targeted biological activities.
The synthesis of 4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The chlorination step is particularly critical, as it determines the reactivity and subsequent functionalization possibilities of the molecule. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution are often employed to introduce the cyclopropyl and piperidinyl groups, respectively.
The pharmacological profile of this compound is being actively investigated in various preclinical models. Initial studies have shown promising results in terms of antimicrobial activity, particularly against Gram-negative bacteria. The sulfonamide moiety is known to interact with bacterial enzymes involved in folic acid synthesis, disrupting essential metabolic pathways. The additional substituents may enhance binding affinity or reduce susceptibility to bacterial resistance mechanisms.
TheCAS no387350-81-4 registration ensures that this compound is properly documented and traceable throughout its lifecycle, from laboratory research to potential clinical use. Regulatory agencies require such detailed documentation to assess safety and efficacy before approving new drugs or compounds for human use. The comprehensive characterization of 4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide includes spectroscopic analysis, chromatographic techniques, and thermal stability studies to ensure its identity and purity.
In conclusion, 4-Chloro-N-cyclopropyl-N-(4-piperidinyl)benzenesulfonamide represents a promising candidate for further development in pharmaceuticals. Its unique structural features offer potential advantages over traditional sulfonamides, particularly in terms of bioavailability and resistance profiles. Ongoing research aims to fully elucidate its mechanism of action and optimize its pharmacological properties for therapeutic applications. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in addressing current challenges in medicine.
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